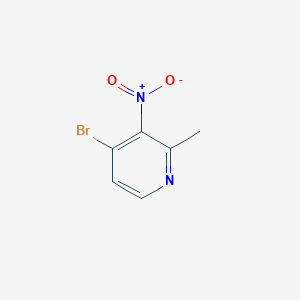

4-Bromo-2-methyl-3-nitropyridine

Vue d'ensemble

Description

4-Bromo-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Structure and Vibrational Spectra

The study of 2-Bromo-4-nitropyridine N-oxide, a related compound, provides insights into the crystal structure and vibrational spectra of such compounds. This research revealed that the Br ion is nearly coplanar with the pyridine ring, and the hydrogen bond of the type C—H···O links the molecules into pairs, which are crucial for understanding the material's properties (Hanuza et al., 2002).

Nucleophilic Substitution Reactions

Research on 3-Bromo-4-nitropyridine with amines, closely related to 4-Bromo-2-methyl-3-nitropyridine, shows nucleophilic substitution reactions leading to unexpected nitro-group migration products. This indicates the complexity and versatility of reactions involving such compounds (Yao et al., 2005).

Conformational Stability and Spectral Studies

The conformational stability and vibrational spectral studies of similar compounds like 2-hydroxy-4-methyl-3-nitropyridine offer insights into the molecular stability and bond strength, which are crucial for understanding the behavior of this compound in various applications (Balachandran et al., 2012).

Reactivity Influenced by Solvents

The study of various nitropyridines, including compounds similar to this compound, shows that solvent polarity significantly influences the substitution processes. This finding is critical for tailoring synthetic pathways and reactions involving such compounds (Hertog & Jouwersma, 1953).

Nitration of Pyridine-N-oxide Derivatives

The nitration of pyridine-N-oxide derivatives, closely related to this compound, suggests that the presence of certain substituents like bromine does not significantly influence the course of nitration. This research provides essential information for chemical synthesis involving nitration reactions (Hertog et al., 2010).

Molecular and Crystal Structures

The crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, which helps in understanding the crystallography of similar compounds like this compound. This information is crucial for applications in material science and crystal engineering (Bryndal et al., 2012).

Safety and Hazards

The safety information for 4-Bromo-2-methyl-3-nitropyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 4-bromo-2-methyl-3-nitropyridine belongs, are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other compounds .

Biochemical Pathways

Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Nitropyridines are known to be used in the synthesis of various compounds, indicating that they may have diverse effects depending on the specific reactions they are involved in .

Action Environment

The success of the sm coupling reaction, in which nitropyridines are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBVEFKUQEPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702245 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-49-7 | |

| Record name | 4-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

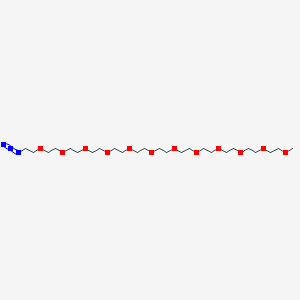

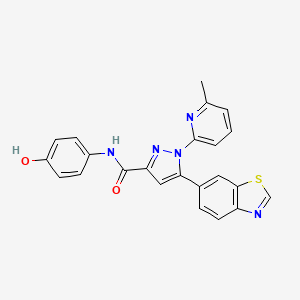

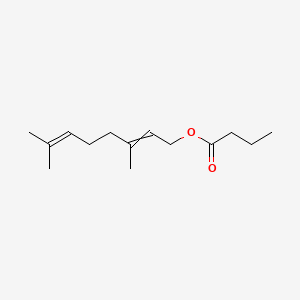

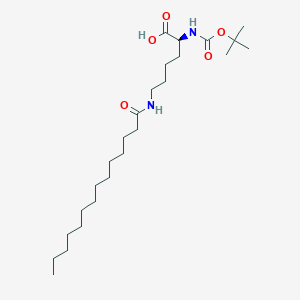

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)